molecular formula C8H15NO2 B14124565 (3S,5R)-3-Amino-5-butyloxolan-2-one CAS No. 773838-40-7

(3S,5R)-3-Amino-5-butyloxolan-2-one

Katalognummer: B14124565
CAS-Nummer: 773838-40-7
Molekulargewicht: 157.21 g/mol
InChI-Schlüssel: OLYWNFJDCDKNSI-RQJHMYQMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S,5R)-3-Amino-5-butyloxolan-2-one is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a five-membered oxolane ring with an amino group at the third position and a butyl group at the fifth position. Its unique structure makes it an interesting subject for synthetic and mechanistic studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-3-Amino-5-butyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of amino alcohols and butyl halides, followed by cyclization using a base such as sodium hydride. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems have been employed to introduce functional groups efficiently and sustainably . These systems offer better control over reaction parameters, leading to more consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

(3S,5R)-3-Amino-5-butyloxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The oxolane ring can be reduced to form open-chain amino alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include oxo derivatives, amino alcohols, and various substituted oxolane compounds.

Wissenschaftliche Forschungsanwendungen

(3S,5R)-3-Amino-5-butyloxolan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which (3S,5R)-3-Amino-5-butyloxolan-2-one exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The oxolane ring provides structural rigidity, allowing the compound to fit into specific binding pockets of proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3R,5S)-3-Amino-5-butyloxolan-2-one: An enantiomer with different stereochemistry.

    (3S,5R)-3-Hydroxy-5-butyloxolan-2-one: A hydroxyl derivative with similar structural features.

    (3S,5R)-3-Amino-5-methyloxolan-2-one: A methyl-substituted analog.

Uniqueness

(3S,5R)-3-Amino-5-butyloxolan-2-one is unique due to its specific stereochemistry, which can result in different biological activities compared to its analogs. Its ability to undergo various chemical reactions and form stable derivatives makes it a versatile compound for research and industrial applications .

Eigenschaften

CAS-Nummer

773838-40-7

Molekularformel

C8H15NO2

Molekulargewicht

157.21 g/mol

IUPAC-Name

(3S,5R)-3-amino-5-butyloxolan-2-one

InChI

InChI=1S/C8H15NO2/c1-2-3-4-6-5-7(9)8(10)11-6/h6-7H,2-5,9H2,1H3/t6-,7+/m1/s1

InChI-Schlüssel

OLYWNFJDCDKNSI-RQJHMYQMSA-N

Isomerische SMILES

CCCC[C@@H]1C[C@@H](C(=O)O1)N

Kanonische SMILES

CCCCC1CC(C(=O)O1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.